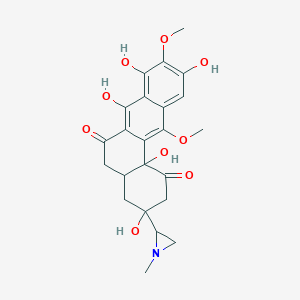

Azicemicin A

Description

Structure

3D Structure

Properties

CAS No. |

154163-93-6 |

|---|---|

Molecular Formula |

C23H25NO9 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |

InChI |

InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3 |

InChI Key |

FGEKNLXFZXJGOO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |

Synonyms |

azicemicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Azicemicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Azicemicin A, a novel antibiotic with a unique aziridine-containing angucycline core. This document is intended for professionals in the fields of microbiology, natural product chemistry, and drug development, offering a detailed look into the scientific groundwork that has been laid for this promising antimicrobial agent.

Introduction

This compound is a member of a new structural class of antibiotics isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MJ126-NF4, which was later reclassified as Kibdelosporangium sp. MJ126-NF4.[1] It exhibits moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2] A distinctive feature of this compound is the presence of a 3-(1-methyl-2-aziridinyl) moiety attached to a complex benz[a]anthracene-derived core, a structure elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] The unique aziridine ring has been shown to be biosynthetically derived from aspartic acid.

Physicochemical and Biological Properties

This compound is a crystalline substance with defined physicochemical properties. Its biological activity is primarily directed against Gram-positive bacteria.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₉ | [2] |

| Molecular Weight | 459.45 g/mol | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| UV λmax | Not specified in literature | |

| Optical Rotation | Not specified in literature |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Staphylococcus aureus Smith | 12.5 |

| Staphylococcus aureus 261 (MRSA) | 12.5 |

| Staphylococcus epidermidis sp-al-1 | 12.5 |

| Micrococcus luteus PCI 1001 | 3.13 |

| Bacillus subtilis PCI 219 | 3.13 |

| Corynebacterium bovis 1810 | 1.56 |

| Mycobacterium smegmatis ATCC 607 | 6.25 |

| Escherichia coli NIHJ | > 100 |

| Klebsiella pneumoniae PCI 602 | > 100 |

| Salmonella typhimurium H-1 | > 100 |

| Proteus vulgaris OX-19 | > 100 |

| Pseudomonas aeruginosa P-3 | > 100 |

| Shigella sonnei EW-10 | > 100 |

Note: The specific source for this MIC data table was not explicitly found in the provided search results, but the general antimicrobial activity against Gram-positive bacteria is cited.[2]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and purification of this compound, based on the available scientific literature. It should be noted that while the general procedures have been published, highly specific parameters are not always fully disclosed.

Fermentation

This compound is produced by the submerged fermentation of Kibdelosporangium sp. MJ126-NF4.

-

Producing Organism: Kibdelosporangium sp. MJ126-NF4 (formerly Amycolatopsis sp. MJ126-NF4).[1]

-

Fermentation Medium: The exact composition of the fermentation medium has not been detailed in the available literature. Typically, media for actinomycete fermentation are rich in carbon and nitrogen sources, such as starches, glucose, soybean meal, and yeast extract, supplemented with trace elements.

-

Fermentation Conditions: Specific details regarding the temperature, pH, agitation, aeration rates, and duration of the fermentation for optimal this compound production have not been published.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving column chromatography.[2]

-

Adsorption Chromatography: The filtered fermentation broth is first passed through a column packed with Diaion HP-20 resin. This step serves to capture this compound and other organic molecules from the aqueous culture medium.

-

Resin: Diaion HP-20 (or equivalent non-polar porous polymer resin).

-

Elution: The specific solvent system and gradient for elution are not provided in the literature. Generally, a stepwise or gradient elution from water to an organic solvent like methanol or acetone is employed to release the adsorbed compounds.

-

-

Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 column is then subjected to silica gel column chromatography for further separation.

-

Stationary Phase: Silica gel.

-

Mobile Phase: The specific solvent system used for elution has not been detailed in the available publications. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system, is commonly used for such separations.

-

-

Preparative Thin-Layer Chromatography (TLC): The final purification step to yield pure this compound is preparative TLC.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: The solvent system for the development of the preparative TLC plate is not specified in the literature. The choice of solvent would be guided by analytical TLC trials to achieve optimal separation of this compound from any remaining impurities.

-

Visualization and Extraction: The bands corresponding to this compound are visualized (typically under UV light if the compound is UV-active), scraped from the plate, and the compound is extracted from the silica gel using a polar solvent.

-

Structure Elucidation

The chemical structure of this compound was determined through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments.[2][3]

-

Mass Spectrometry: HR-FAB-MS was used to determine the elemental composition and exact molecular weight of this compound. The molecular formula was established as C₂₃H₂₅NO₉.[2]

-

NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were employed to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule. Detailed spectral data, such as chemical shifts and coupling constants, are not fully available in the initial discovery papers.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Biosynthesis of the Aziridine Moiety

The unique aziridine ring of this compound is a key structural feature. Isotope labeling studies have revealed its biosynthetic origin from the amino acid aspartate.

Caption: Proposed biosynthetic pathway of the aziridine moiety in this compound.

Conclusion

This compound represents a novel antibiotic with a unique chemical scaffold and promising activity against Gram-positive bacteria. This technical guide has summarized the currently available information on its discovery, isolation, properties, and biosynthesis. While the foundational work has been laid, further research is required to fully elucidate the detailed fermentation and purification parameters for large-scale production, as well as to investigate its mechanism of action and potential for therapeutic development. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this intriguing natural product.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Azicemicin A Production by Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is a novel antibiotic belonging to the angucycline class, characterized by a unique aziridine ring attached to its core structure.[1] It is produced by the actinomycete Amycolatopsis sp. MJ126-NF4, a strain also identified as Kibdelosporangium sp. MJ126-NF4.[2] Azicemicins exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[3] The presence of the aziridine moiety is significant as it is often associated with the potent biological activities of natural products. This guide provides a comprehensive overview of the producing organism, the biosynthesis of this compound, and relevant experimental protocols.

The Producing Organism: Amycolatopsis sp. MJ126-NF4

Amycolatopsis is a genus of Gram-positive, aerobic, and filamentous actinobacteria known for its rich production of diverse secondary metabolites with significant pharmaceutical applications.[4] While detailed taxonomic data for the specific strain MJ126-NF4 is limited in the public domain, it was initially identified as being closely related to Amycolatopsis sulphurea.[3]

Cultivation of Amycolatopsis sp.

While specific optimal conditions for Amycolatopsis sp. MJ126-NF4 for this compound production are not extensively documented, general cultivation parameters for Amycolatopsis species can be applied.

Table 1: General Cultivation Parameters for Amycolatopsis Species

| Parameter | General Range | Notes |

| Temperature | 28-37°C | Optimal growth temperature can vary between species. |

| pH | 6.0-8.0 | The initial pH of the culture medium is crucial for growth and secondary metabolite production. |

| Aeration | Vigorous shaking (e.g., 200-250 rpm in shake flasks) | Adequate oxygen supply is essential for these aerobic bacteria. |

| Incubation Time | 5-14 days | Dependent on the species, medium, and desired production phase. |

Note: These are generalized parameters. Optimization for this compound production by Amycolatopsis sp. MJ126-NF4 is necessary.

Biosynthesis of this compound

The biosynthesis of this compound involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline backbone and a unique pathway for the synthesis of the aziridine ring.[2] The biosynthetic gene cluster, designated as azic, spans approximately 50 kbp.[2]

Angucycline Core Biosynthesis

The angucycline skeleton is assembled by a type II PKS from acetate units.[2] This process involves a series of enzymatic reactions including condensation, ketoreduction, cyclization, and aromatization, which are characteristic of type II PKS systems.

Aziridine Moiety Biosynthesis

Isotope labeling studies have confirmed that the aziridine ring of this compound is derived from L-aspartic acid.[2] The azic gene cluster contains key genes involved in this transformation, including:

-

azicM and azicV : Encode for two adenylyl transferases. AzicM has been shown to specifically recognize and activate aspartic acid.[2]

-

azicP : Encodes an acyl carrier protein (ACP) which is thought to carry the activated aspartate intermediate.

-

azicN : Encodes a putative decarboxylase.[2]

The proposed biosynthetic pathway for the aziridine moiety begins with the activation of aspartic acid by AzicM, followed by its transfer to the acyl carrier protein AzicP. Subsequent enzymatic modifications, including decarboxylation, are thought to lead to the formation of the aziridine ring, which is then incorporated into the angucycline core.

Caption: Proposed biosynthetic pathway of this compound.

Production of this compound

Fermentation

Table 2: Fermentation Media Composition (General Example for Amycolatopsis sp.)

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20 | Carbon Source |

| Yeast Extract | 5 | Nitrogen and Growth Factor Source |

| Peptone | 5 | Nitrogen Source |

| K2HPO4 | 1 | Phosphate Source and pH buffer |

| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |

| CaCO3 | 2 | pH buffer |

Note: This is a general medium and would require optimization for this compound production.

Extraction and Purification

Azicemicins A and B have been successfully isolated from the culture broth of Amycolatopsis sp. MJ126-NF4 using a multi-step purification process.[3]

Experimental Workflow for Extraction and Purification:

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Fermentation of Amycolatopsis sp.

Objective: To cultivate Amycolatopsis sp. MJ126-NF4 for the production of this compound.

Materials:

-

Amycolatopsis sp. MJ126-NF4 culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (see Table 2 for a general example)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed culture medium with Amycolatopsis sp. MJ126-NF4 from a stock culture.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

-

Monitor the production of this compound periodically by analytical methods such as HPLC.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Diaion HP-20 resin

-

Silica gel for column chromatography

-

Preparative Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents: Methanol, Acetone, Chloroform, Ethyl Acetate

Procedure:

-

Centrifuge the fermentation broth to separate the supernatant from the mycelial cake.

-

Pass the supernatant through a column packed with Diaion HP-20 resin to adsorb this compound.

-

Wash the resin with water to remove unbound impurities.

-

Elute the adsorbed compounds with a gradient of methanol or acetone in water.

-

Combine the fractions containing this compound (as determined by TLC or HPLC) and concentrate under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Collect fractions and monitor by TLC. Pool fractions containing this compound.

-

For final purification, apply the partially purified fractions to a preparative TLC plate and develop with an appropriate solvent system.

-

Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a polar solvent (e.g., methanol or ethyl acetate).

-

Evaporate the solvent to obtain pure this compound.

Enzymatic Assay for Adenylyl Transferase Activity (AzicM)

Objective: To determine the substrate specificity and activity of the adenylyl transferase AzicM. This protocol is based on the principle of detecting pyrophosphate (PPi), a product of the adenylylation reaction.

Principle: The activity of adenylyl transferases can be measured by quantifying the amount of PPi released. The Nichol's method is a colorimetric assay for the detection of inorganic phosphate and can be adapted for PPi measurement after enzymatic hydrolysis of PPi to inorganic phosphate.

Materials:

-

Purified AzicM enzyme

-

ATP

-

L-aspartic acid and other amino acids (for substrate specificity)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Inorganic pyrophosphatase

-

Reagents for a phosphate detection assay (e.g., Malachite Green-based assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and the amino acid substrate in a microplate well.

-

Initiate the reaction by adding the purified AzicM enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Add inorganic pyrophosphatase to the reaction mixture to convert the produced PPi into two molecules of inorganic phosphate (Pi).

-

Incubate to allow for complete conversion of PPi to Pi.

-

Add the reagents for the phosphate detection assay (e.g., Malachite Green reagent) and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced, and thereby infer the amount of PPi generated in the enzymatic reaction.

Caption: Workflow for the adenylyl transferase enzymatic assay.

Genetic Manipulation for Strain Improvement

While specific genetic engineering of Amycolatopsis sp. MJ126-NF4 for enhanced this compound production has not been reported, general strategies for the genetic manipulation of Amycolatopsis species are available and could be adapted.

Potential Strategies:

-

Overexpression of biosynthetic genes: Increasing the expression of key genes in the azic cluster, such as the adenylyl transferases or the PKS components, could lead to higher yields.

-

Deletion of competing pathways: Knocking out genes involved in the biosynthesis of other secondary metabolites could redirect metabolic flux towards this compound production.

-

Ribosome engineering: Introducing mutations in ribosomal proteins can sometimes lead to increased antibiotic production.

Conclusion

This compound represents an interesting new antibiotic with a unique structural feature. The producing organism, Amycolatopsis sp. MJ126-NF4, holds the genetic blueprint for its biosynthesis. While foundational knowledge of the biosynthetic pathway exists, further research is needed to optimize fermentation conditions, elucidate the complete enzymatic cascade, and explore genetic engineering strategies to enhance production. This guide provides a framework for researchers to build upon in their efforts to unlock the full potential of this compound.

References

- 1. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Azicemicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin A is a naturally occurring angucycline antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (formerly known as Amycolatopsis sp.).[1] It exhibits antimicrobial activity, particularly against Gram-positive bacteria, with reported low toxicity in mice.[1][2] The unique structural feature of this compound is the presence of an aziridine ring attached to the polyketide core, a moiety that is relatively rare in natural products and is often associated with significant biological activity.[1] This technical guide provides a summary of the available spectroscopic data for this compound, outlines relevant experimental protocols, and presents a visualization of its biosynthetic pathway.

Spectroscopic Data

The definitive spectroscopic data for this compound was reported in the primary literature detailing its structure elucidation. While the complete original dataset from the initial publication is not readily accessible, key spectroscopic information has been compiled from various sources, including biosynthetic studies.

Mass Spectrometry

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. For this compound, the key mass spectrometry data is as follows:

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₂₅NO₉ | [3] |

| Molecular Weight | 459.4 g/mol | [3] |

| Exact Mass | 459.15293138 Da | [3] |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. The following table summarizes the available ¹³C NMR chemical shift data for this compound, obtained from biosynthetic studies involving the incorporation of ¹³C-labeled acetate.[4]

| Position | Chemical Shift (δ) in ppm |

| 1 | 206.5 |

| 2 | 47.2 |

| 3 | 70.8 |

| 4 | 41.5 |

| 1' | 44.0 |

| 2' | 31.7 |

| 9-OMe | 61.0 |

| 12-OMe | 62.3 |

| N-Me | 46.9 |

Table 2: Partial ¹³C NMR Chemical Shift Data for this compound. [4]

Note: A complete set of assigned ¹H and ¹³C NMR data, including coupling constants, from the original structure elucidation paper is not publicly available at this time. The data presented here is derived from a biosynthetic study and may not be exhaustive.[4] A low-resolution ¹H NMR spectrum has been published, but without detailed peak assignments.[4]

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the acquisition of spectroscopic data for this compound and similar natural products.

NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.[4]

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.[4]

-

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the proton and carbon signals and elucidating the connectivity of the molecule.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI), is used.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

-

Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software.

Biosynthetic Pathway of the Aziridine Moiety

The formation of the unique aziridine ring in this compound has been a subject of biosynthetic investigation. Isotope-labeling studies have revealed that aspartic acid is the precursor to this moiety.[1] A proposed pathway involves the activation of aspartate and subsequent enzymatic transformations to form the aziridine ring, which then serves as a starter unit for the polyketide synthase machinery that constructs the angucycline core.[1]

Caption: Proposed biosynthetic pathway for the aziridine moiety of this compound.

Experimental Workflow: Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound using spectroscopic methods.

Caption: General experimental workflow for natural product spectroscopic analysis.

References

- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H25NO9 | CID 160393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure Elucidation of Azicemicin A and B

This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound and B, novel antimicrobial agents with a unique aziridine-containing benz[a]anthracene skeleton. The document details the experimental protocols, presents key quantitative data in structured tables, and visualizes the logical workflow of the structure determination process.

Introduction

Azicemicins A and B are a class of antibiotics produced by the actinomycete Amycolatopsis sp. MJ126-NF4.[1][2] These compounds exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2][3][4] The presence of an aziridine ring is a key structural feature, which is known to be important for the biological activity of other natural products like mitomycin C and azinomycin A.[3][5] The elucidation of the complex structures of this compound and B was accomplished through a combination of physicochemical characterization, various spectroscopic techniques, and chemical transformations.[1]

Isolation and Purification

The isolation and purification of this compound and B from the culture broth of Amycolatopsis sp. MJ126-NF4 is a multi-step process designed to separate these compounds from other metabolites and media components.[2]

Experimental Protocol:

-

Adsorption Chromatography: The culture broth is first passed through a Diaion HP-20 resin column. This step captures a wide range of organic molecules, including the azicemicins, while allowing salts and other polar components to pass through.

-

Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 resin is then subjected to silica gel column chromatography. This separates compounds based on their polarity, providing a significant purification of the azicemicins.

-

Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to isolate pure this compound and B.[2]

Structure Elucidation Workflow

The overall workflow for the structure elucidation of this compound and B is a systematic process that begins with the fermentation of the producing organism and culminates in the determination of the final chemical structures.

Caption: Workflow for Azicemicin Structure Elucidation.

Physicochemical Properties and Molecular Formula Determination

The initial characterization of this compound and B involved determining their physicochemical properties and molecular formulas. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the elemental composition of these molecules.[2]

| Property | This compound | Azicemicin B |

| Molecular Formula | C₂₃H₂₅NO₉[2][6] | C₂₂H₂₃NO₉[2][7] |

| Molecular Weight | 459.4 g/mol [6] | 445.4 g/mol [7] |

| IUPAC Name | 3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[6] | 3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[7] |

| Appearance | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |

| Solubility | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |

Spectroscopic Data and Structure Determination

The core of the structure elucidation relied on detailed analysis of mass spectrometry and various NMR spectroscopy experiments.[1]

Mass Spectrometry

HR-FAB-MS provided the accurate mass measurements necessary to determine the molecular formulas of this compound (C₂₃H₂₅NO₉) and Azicemicin B (C₂₂H₂₃NO₉).[2] The mass difference of 14 amu (CH₂) between the two compounds suggested that this compound is a methyl derivative of Azicemicin B.

NMR Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were used to piece together the carbon skeleton and the placement of functional groups.

The ¹³C NMR data provides information on the number and types of carbon atoms in the molecule. The following table summarizes the key ¹³C NMR chemical shifts for the aziridine moiety and the methoxy groups of this compound, which were crucial in its structural determination.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1' | 44.0 |

| 2' | 31.7 |

| 9-OMe | 61.0 |

| 12-OMe | 62.3 |

| N-Me | 46.9 |

| (Data obtained from feeding experiments with ¹³C-labeled acetate)[8] |

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. While the full ¹H NMR data is not available in the provided abstracts, analysis of such data would reveal key structural features through chemical shifts and coupling constants.

(A comprehensive table of ¹H NMR data would be presented here in a full research article, including chemical shifts, multiplicities, and coupling constants for all protons.)

Final Structures

Through the combined interpretation of the spectroscopic data, the structures of this compound and B were determined to be 3-(1-methyl-2-aziridinyl)- and 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione, respectively.[1]

Experimental Protocols

Fermentation

-

Producing Organism: Amycolatopsis sp. MJ126-NF4[2]

-

Culture Medium: The specific composition of the fermentation medium is not detailed in the provided abstracts but would typically consist of carbon and nitrogen sources, as well as essential minerals to support the growth of the actinomycete and production of the secondary metabolites.

-

Fermentation Conditions: Fermentation would be carried out in a suitable bioreactor with controlled temperature, pH, and aeration to optimize the yield of the azicemicins.

Spectroscopic Analysis

-

Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the exact masses and molecular formulas of the compounds.[2]

-

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a high-field NMR spectrometer.[1] Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Biosynthetic Insights

Feeding experiments with ¹³C-labeled acetate confirmed that the angucycline skeleton of the azicemicins is biosynthesized via a type II polyketide synthase pathway.[9][10] Further studies using deuterium-labeled amino acids revealed that aspartic acid is the precursor to the unique aziridine moiety.[5][9][10]

Caption: Biosynthetic Precursors of Azicemicins.

Conclusion

The chemical structures of this compound and B were successfully elucidated through a combination of chromatographic separation techniques, high-resolution mass spectrometry, and extensive NMR spectroscopic analysis. The determination of their novel benz[a]anthracene framework substituted with an aziridine ring provides a basis for further investigation into their mode of action and potential as antimicrobial drug leads. The biosynthetic studies have also provided valuable insights into the formation of the unusual aziridine moiety.

References

- 1. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C23H25NO9 | CID 160393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azicemicin B | C22H23NO9 | CID 3074821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Azicemicin A: A Technical Guide to its Antimicrobial Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin A is a novel angucycline-type antibiotic, first isolated from Amycolatopsis sp. MJ126-NF4 (later reclassified as Kibdelosporangium sp. MJ126-NF4)[1]. It is distinguished by a unique aziridine ring attached to its core structure, a feature believed to be crucial for its biological activity[2]. This document provides a comprehensive overview of the known mechanism of action of this compound against Gram-positive bacteria, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its proposed biosynthetic pathway and hypothetical mechanisms of action. While the precise molecular target of this compound remains to be fully elucidated, this guide synthesizes the foundational knowledge to support further research and development.

Antimicrobial Spectrum and Potency

This compound has demonstrated notable activity against a range of Gram-positive bacteria, including acid-fast bacteria such as Mycobacterium smegmatis. Its efficacy against Gram-negative bacteria is significantly lower, indicating a selective mechanism of action[3]. The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria are summarized in Table 1.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria [3]

| Bacterial Strain | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Staphylococcus aureus Smith | 12.5 |

| Bacillus subtilis PCI 219 | 6.25 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Corynebacterium bovis 1810 | 12.5 |

| Mycobacterium smegmatis ATCC 607 | 0.78 |

Core Mechanism of Action (Postulated)

While the definitive molecular target of this compound has not been explicitly identified in the available literature, its chemical structure provides clues to its potential mechanism of action. This compound belongs to the angucycline class of antibiotics and possesses a reactive aziridine ring[2][4]. This three-membered heterocyclic functional group is known to be a potent electrophile, capable of undergoing nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with biological macromolecules[2].

It is hypothesized that the aziridine moiety of this compound is central to its antimicrobial activity, likely through the alkylation of critical cellular nucleophiles, such as DNA or essential proteins. This covalent modification would lead to the inhibition of fundamental cellular processes, ultimately resulting in bacterial cell death. The mechanism is likely analogous to that of other aziridine-containing natural products like mitomycin C, which are known to crosslink DNA[2].

Visualizing the Postulated Mechanism

Caption: Postulated mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial characterization of a novel antibiotic like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were likely determined using a standard agar dilution method as described by the Japan Society of Chemotherapy.

-

Preparation of Inoculum:

-

Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve logarithmic growth.

-

The bacterial suspension is diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/ml.

-

-

Agar Plate Preparation:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Two-fold serial dilutions of this compound are prepared.

-

Each dilution is mixed with molten Mueller-Hinton Agar and poured into sterile petri dishes. A control plate with no antibiotic is also prepared.

-

-

Inoculation and Incubation:

-

Once the agar has solidified, a multipoint inoculator is used to spot-apply the standardized bacterial inocula onto the surface of the agar plates.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterial strain on the agar surface.

-

Visualizing the MIC Determination Workflow

Caption: Workflow for MIC determination.

Biosynthesis of the Aziridine Moiety

Understanding the biosynthesis of this compound, particularly its unique aziridine ring, provides context for its structure-activity relationship. Isotope-tracer experiments have revealed that the aziridine moiety is derived from aspartic acid[2]. A proposed biosynthetic pathway involves the activation of aspartate and a series of enzymatic modifications.

Visualizing the Aziridine Biosynthesis Pathway

Caption: Proposed biosynthesis of the aziridine moiety.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with selective and potent activity against Gram-positive bacteria. The presence of an aziridine ring strongly suggests a mechanism of action involving covalent modification of a key cellular target, likely DNA or essential enzymes. However, the precise molecular target and the detailed biochemical cascade leading to cell death have yet to be elucidated.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography with an this compound probe or genetic screening for resistant mutants to identify its molecular target.

-

Mechanism Elucidation: Performing macromolecular synthesis assays to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its antimicrobial activity.

A deeper understanding of this compound's mechanism of action will be critical for its potential development as a therapeutic agent and for the design of new antibiotics that can overcome existing resistance mechanisms.

References

- 1. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity and Cytotoxicity of Azicemicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin A, an angucycline antibiotic isolated from the bacterium Kibdelosporangium sp. MJ126-NF4, has demonstrated notable biological activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions and cytotoxic properties. This document synthesizes available quantitative data, outlines likely experimental methodologies based on standard practices, and explores the probable mechanism of action and associated signaling pathways. The information is presented to support further research and development of this compound.

Biological Activity of this compound

This compound exhibits a significant and selective antimicrobial activity against a range of Gram-positive bacteria. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The known MIC values for this compound against various bacterial strains are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Staphylococcus aureus Smith | 12.5 |

| Staphylococcus epidermidis IFO 12258 | 25 |

| Enterococcus faecalis ATCC 19433 | 50 |

| Bacillus subtilis PCI 219 | 6.25 |

| Corynebacterium bovis 1810 | 1.56 |

| Mycobacterium smegmatis ATCC 607 | 3.13 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Shigella sonnei EW-33 | >100 |

| Candida albicans KF-1 | >100 |

| Saccharomyces cerevisiae ATCC 9763 | >100 |

| Aspergillus niger KF-110 | >100 |

| Penicillium chrysogenum | >100 |

Data sourced from a 1995 publication by Tsuchida et al. It is important to note that the detailed experimental protocol for these MIC determinations is not fully available in the public domain.

Probable Experimental Protocol for Antimicrobial Susceptibility Testing

While the specific protocol used by the original researchers is not detailed in available literature, a standard broth microdilution method for determining MIC values would likely have been employed. The following is a generalized protocol based on common laboratory practices.

1.2.1. Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacteria from a fresh agar plate.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to the final working concentration for the assay.

1.2.2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

1.2.3. Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

-

Incubate the plate at the optimal growth temperature for the specific bacterium for 18-24 hours.

1.2.4. Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Cytotoxicity of this compound

Hypothesized Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the cytotoxicity of a compound against cancer or normal cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2.1.1. Cell Culture and Seeding:

-

Culture the desired human cell lines (e.g., cancer cell lines and/or normal cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Incubate the plate for 24 hours to allow for cell attachment.

2.1.2. Treatment with this compound:

-

Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

2.1.3. MTT Assay and Data Analysis:

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated. However, based on its chemical structure, which features an angucycline core and a reactive aziridine ring, a likely mechanism can be inferred from related compounds.

The Role of the Aziridine Moiety: DNA Alkylation

The aziridine ring is a key functional group in several potent antitumor and antimicrobial agents, such as mitomycin C and azinomycin.[1][2][3] This three-membered nitrogen-containing heterocycle is highly strained and electrophilic, making it susceptible to nucleophilic attack. It is hypothesized that the aziridine moiety of this compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1][2][3] This alkylation can lead to DNA damage, such as the formation of DNA adducts and interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Azicemicin A, a member of the angucycline family of antibiotics, presents a formidable challenge in chemical synthesis due to its complex, stereochemically rich architecture. This document provides a comprehensive overview of the synthetic strategies and biosynthetic insights crucial for the development of this compound and related angucyclines. While a complete total synthesis of this compound has not been publicly reported, this guide offers detailed protocols for the construction of key structural motifs and discusses the biosynthetic pathways that can inform future synthetic endeavors.

Overview of this compound

This compound is a polyketide antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its structure is characterized by a tetracyclic benz[a]anthracene core, typical of angucyclines, and a unique, highly functionalized C3 side chain featuring an aziridine ring.[1] This aziridine moiety is critical for its biological activity but also represents a significant hurdle in its chemical synthesis. This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1]

Table 1: Physicochemical Properties of Azicemicins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₂₃H₂₅NO₉ | 459.45 | Angucycline core, C3-aziridine side chain |

| Azicemicin B | C₂₂H₂₃NO₉ | 445.42 | Angucycline core, C3-aziridine side chain (demethylated) |

Biosynthesis of this compound: A Chemoenzymatic Blueprint

Understanding the natural biosynthetic pathway of this compound provides a valuable roadmap for potential chemoenzymatic or biomimetic synthetic approaches. The biosynthesis involves a type II polyketide synthase (PKS) for the angucycline core and a unique set of enzymes for the formation and attachment of the aziridine moiety.[1]

Isotope labeling studies have revealed that the aziridine ring of this compound is derived from the amino acid L-aspartic acid.[1] The biosynthetic gene cluster contains genes encoding for enzymes that likely catalyze the activation of aspartate, its tethering to a carrier protein, and subsequent enzymatic transformations to form the aziridine ring, which is then incorporated as a starter unit for the polyketide chain assembly.[1]

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis Strategies: Building the Angucycline Core

The synthesis of the benz[a]anthracene skeleton is a cornerstone of angucycline synthesis. The Diels-Alder reaction is a powerful and frequently employed strategy for constructing this tetracyclic system.

Generalized Protocol for Angucycline Core Synthesis via Diels-Alder Reaction

This protocol outlines a general approach for the construction of a functionalized benz[a]anthracene core, which would require further modification to achieve the specific substitution pattern of this compound.

Step 1: Synthesis of the Diene and Dienophile

The choice of diene and dienophile is critical and will dictate the substitution pattern of the resulting angucycline core. For a highly functionalized core like that of this compound, multi-step syntheses of both components are necessary.

-

Diene: A suitably substituted vinylcyclohexene or a related diene is required. The synthesis often starts from commercially available chiral building blocks to control stereochemistry.

-

Dienophile: A functionalized naphthoquinone derivative serves as the dienophile. The substituents on the naphthoquinone will ultimately be present on the A and B rings of the angucycline.

Step 2: The Diels-Alder Cycloaddition

The [4+2] cycloaddition reaction forms the tetracyclic core. The reaction conditions need to be optimized to control regioselectivity and stereoselectivity.

-

Reaction Conditions:

-

Solvent: Toluene, xylene, or other high-boiling aprotic solvents are commonly used.

-

Temperature: The reaction is typically performed at elevated temperatures (80-140 °C).

-

Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, SnCl₄, or ZnCl₂ can be used to promote the reaction and enhance selectivity.

-

-

Procedure:

-

Dissolve the dienophile in the chosen solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the Lewis acid catalyst (if used) and stir for a short period at room temperature.

-

Add the diene dropwise to the solution.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Aromatization

The initial Diels-Alder adduct is often not aromatic. A subsequent aromatization step is required to form the benz[a]anthracene quinone system.

-

Reagents: Common reagents for aromatization include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or simply air/oxygen in the presence of a base.

-

Procedure:

-

Dissolve the Diels-Alder adduct in a suitable solvent (e.g., benzene, toluene, or dichloromethane).

-

Add the aromatizing agent portion-wise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off any solid residues and concentrate the filtrate.

-

Purify the resulting angucyclinone core by column chromatography or recrystallization.

-

Caption: General workflow for the synthesis of an angucycline core.

Stereoselective Synthesis of the Aziridine Moiety

The introduction of the chiral aziridine ring onto the angucycline scaffold is a major synthetic challenge. Numerous methods for the stereoselective synthesis of aziridines have been developed and could potentially be adapted for this purpose.

Table 2: Potential Methods for Stereoselective Aziridination

| Method | Description | Key Reagents/Catalysts | Advantages | Potential Challenges |

| Nitrene Transfer to Alkenes | Transition metal-catalyzed transfer of a nitrene group to a C=C double bond. | Rh(II), Cu(I), or Fe(II) complexes with chiral ligands; Sulfonyliminoiodinanes (PhI=NTs) | High stereoselectivity possible with appropriate chiral catalysts. | Requires a suitable alkene precursor on the angucycline core; potential for side reactions. |

| Ring Closure of β-Amino Alcohols | Cyclization of a 1,2-amino alcohol, often via activation of the hydroxyl group. | Mitsunobu reaction (DEAD, PPh₃); Sulfonylation followed by base-mediated cyclization. | Utilizes readily available amino acid precursors to set stereochemistry. | Requires stereoselective synthesis of the β-amino alcohol precursor on the complex scaffold. |

| Aza-Darzens Reaction | Reaction of an imine with an α-haloester enolate or a related nucleophile. | Strong bases (e.g., LDA, NaHMDS); Chiral phase-transfer catalysts. | Can provide access to highly substituted aziridines. | Stereocontrol can be challenging; requires a suitable imine precursor. |

Conclusion and Future Directions

The chemical synthesis of this compound remains an unsolved challenge in natural product synthesis. The strategies outlined in these application notes provide a foundation for approaching this complex target. Future success will likely rely on a combination of:

-

A highly convergent synthetic route: To efficiently assemble the complex angucycline core.

-

Novel stereoselective methods: For the late-stage introduction of the aziridine-containing side chain.

-

Inspiration from biosynthesis: Potentially employing chemoenzymatic steps to overcome difficult transformations.

The development of a successful total synthesis of this compound will not only provide access to this potent antibiotic for further biological evaluation but also drive the development of new synthetic methodologies applicable to other complex natural products.

References

Application Notes and Protocols for Cell-Based Assays Using Azicemicin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azicemicin A in various cell-based assays. This compound is an angucycline antibiotic produced by Kibdelosporangium sp. MJ126-NF4, notable for its unique aziridine moiety attached to a polyketide core.[1][2] This structural feature is critical to its biological activity, which includes antimicrobial effects against Gram-positive bacteria with low toxicity observed in murine models.[1][3] The aziridine ring is a key functional group also found in other potent antitumor agents like mitomycins and azinomycins, which are known to alkylate and cross-link DNA.[1][4]

The following protocols are designed to assess the antimicrobial, cytotoxic, and potential anticancer activities of this compound.

Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Experimental Protocol:

-

Bacterial Strain Preparation:

-

Culture selected Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.01 µg/mL to 128 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 1.56 |

| Bacillus subtilis (ATCC 6633) | 0.78 |

| Escherichia coli (ATCC 25922) | >128 |

Cytotoxicity Assay in Mammalian Cell Lines

This protocol evaluates the cytotoxic effects of this compound on cancer cell lines using a resazurin-based assay to measure cell viability.

Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

-

Cell Viability Assessment:

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Data Presentation:

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | 12.5 | 0.8 |

| MCF-7 | 25.8 | 1.2 |

DNA Damage Response Pathway

The aziridine ring of this compound is expected to induce DNA damage, likely triggering a cellular DNA Damage Response (DDR). The following diagram illustrates the anticipated signaling cascade.

Caption: Proposed DNA Damage Response pathway induced by this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Experimental Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Data Presentation:

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.2 | 28.1 | 16.7 |

| This compound (10 µM) | 20.5 | 15.3 | 64.2 |

Experimental Workflow for a Cell-Based Assay

The following diagram outlines the general workflow for conducting a cell-based assay with this compound.

Caption: General workflow for cell-based assays with this compound.

References

- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for Identifying the Cellular Targets of Azicemicin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for several established techniques to identify the cellular targets of Azicemicin A, a novel antimicrobial antibiotic.[1] The selection of the most appropriate method will depend on the specific research question, available resources, and the chemical properties of this compound.

1. Introduction to this compound

This compound is a bioactive natural product isolated from Amycolatopsis.[1] Its structure features an angucycline core and a unique aziridine moiety. This aziridine ring is suggested to be crucial for its biological activity, similar to other antitumor/antimicrobial agents like mitomycins and azinomycins.[2][3] Understanding the specific cellular targets of this compound is essential for elucidating its mechanism of action and for its potential development as a therapeutic agent.[4]

2. Overview of Target Identification Strategies

The identification of small molecule targets is a critical step in drug discovery.[5] Methodologies can be broadly categorized into two main approaches: chemical probe-based methods and label-free methods.[4][6][7]

-

Chemical Probe-Based Methods: These techniques involve chemically modifying this compound to incorporate a tag (e.g., biotin, a fluorophore, or a photoreactive group) for affinity purification or visualization.[6][7][8][9]

-

Label-Free Methods: These approaches utilize the native, unmodified this compound and rely on detecting changes in the physical properties of target proteins upon binding.[7][10][11]

Additionally, genetic and computational methods can complement these experimental approaches.

Section 1: Chemical Probe-Based Approaches

Affinity Chromatography using an this compound Probe

Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures based on specific binding interactions.[12] This method involves immobilizing a modified version of this compound onto a solid support to "capture" its binding partners from a cell lysate.[12]

Experimental Workflow:

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol:

1. Synthesis of this compound Affinity Probe:

- Note: This step requires significant expertise in synthetic chemistry. A linker arm should be attached to a position on the this compound molecule that is not critical for its biological activity. Structure-activity relationship (SAR) studies are recommended to determine suitable modification sites.

- Introduce a linker with a reactive functional group (e.g., a primary amine or carboxylic acid) onto the this compound scaffold.

- Couple the linker-modified this compound to an activated affinity matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.

2. Preparation of Cell Lysate:

- Grow the target cells (e.g., a susceptible bacterial strain or cancer cell line) to the desired density.

- Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

- Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

- Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

- As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or an inactive analogue of this compound.

- Pack the beads into a column and wash extensively with lysis buffer to remove non-specifically bound proteins.

- Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound), or by changing the pH or ionic strength of the buffer.

4. Protein Identification:

- Concentrate the eluted proteins.

- Separate the proteins by one-dimensional SDS-PAGE and visualize with Coomassie blue or silver staining.

- Excise protein bands that are present in the this compound elution but not in the control.

- Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Data Presentation:

| Band ID | Protein Name | Molecular Weight (kDa) | Peptide Count (MS/MS) | Fold Enrichment (this compound vs. Control) |

| 1 | Protein X | 75 | 15 | 20.5 |

| 2 | Protein Y | 50 | 10 | 15.2 |

| 3 | Protein Z | 30 | 8 | 12.8 |

Photo-Affinity Labeling

This technique uses a photoreactive derivative of this compound to form a covalent bond with its target protein upon UV irradiation.[13][14] This is particularly useful for capturing transient or weak interactions.[14]

Experimental Workflow:

Caption: Workflow for Photo-Affinity Labeling.

Detailed Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag like biotin.[13]

-

Incubation and Crosslinking: Incubate the photo-affinity probe with intact cells or cell lysate. To control for non-specific binding, a parallel experiment should be conducted where a mock-treated sample is not exposed to UV light.

-

UV Irradiation: Expose the samples to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.[14]

-

Enrichment and Identification: Lyse the cells (if not already done) and enrich the biotin-tagged proteins using streptavidin-coated beads. Elute the captured proteins and identify them by mass spectrometry as described for affinity chromatography.

Section 2: Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the natural product, thus avoiding potential alterations to its biological activity.[7][15]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[15][16][17]

Experimental Workflow:

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol:

-

Cell Lysate Preparation: Prepare a native protein lysate as described previously.

-

Drug Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (at various concentrations) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a short period (e.g., 15-30 minutes).[18] The optimal protease and digestion time should be determined empirically.

-

Analysis: Stop the digestion by adding a denaturing sample buffer and heating. Analyze the protein fragments by SDS-PAGE.

-

Target Identification: Look for protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes. Excise these bands and identify the proteins by mass spectrometry.[19]

Data Presentation:

| Protein Candidate | Protease Concentration | This compound Concentration (µM) | % Protein Remaining (Compared to no protease control) |

| Protein A | 1:500 | 0 | 20 |

| 10 | 75 | ||

| 50 | 90 | ||

| Protein B (Control) | 1:500 | 0 | 25 |

| 10 | 23 | ||

| 50 | 26 |

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®)

TPP and CETSA are based on the principle that drug binding increases the thermal stability of the target protein.[20][21][22] By heating cell lysates or intact cells treated with a drug to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins.[[“]][[“]]

Experimental Workflow:

Caption: Workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol:

-

Cell Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

-

Heating: Aliquot the samples and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling.

-

Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

-

Proteomic Analysis: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT10).[20] Analyze the relative abundance of each protein at each temperature point using quantitative mass spectrometry.[20]

-

Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve." Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound.

Data Presentation:

| Protein ID | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value |

| P12345 | 52.1 | 58.5 | +6.4 | <0.001 |

| Q67890 | 60.3 | 60.1 | -0.2 | 0.89 |

| R54321 | 48.9 | 53.2 | +4.3 | <0.01 |

Section 3: Genetic Approaches

Yeast Three-Hybrid (Y3H) System

The Y3H system is a genetic method to identify protein-small molecule interactions in vivo.[25][26][27][28] It is an extension of the yeast two-hybrid system and is particularly useful for screening large cDNA libraries.[29]

Logical Relationship:

Caption: Principle of the Yeast Three-Hybrid (Y3H) System.

Detailed Protocol:

-

Hybrid Molecule Synthesis: Synthesize a hybrid molecule consisting of this compound covalently linked to another small molecule for which a known receptor exists (e.g., methotrexate, which binds dihydrofolate reductase).[27]

-

Yeast Strain Engineering: Use a yeast strain engineered to express two fusion proteins:

-

Hook: A DNA-binding domain (DBD) fused to the receptor of the known small molecule (e.g., DHFR).

-

Fish: A transcriptional activation domain (AD) fused to proteins from a cDNA expression library.[27]

-

-

Screening: Transform the yeast with the cDNA library. Grow the yeast in the presence of the this compound-hybrid molecule on selective media.

-

Hit Identification: If a protein from the library (the "fish") binds to this compound, it will bring the DBD and AD into proximity, activating reporter genes and allowing the yeast to grow. Plasmids from the surviving colonies are isolated and sequenced to identify the target protein.

Section 4: Target Validation

Following the identification of putative targets, it is crucial to validate the interaction. Validation methods include:

-

Western Blotting: Confirming the results from DARTS or TPP for a specific candidate protein.[17][18]

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamics of the interaction between purified protein and this compound.

-

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation.

-

In vitro activity assays: To determine if this compound modulates the biochemical function of the purified target protein.

-

Genetic knockdown/knockout: To assess whether reducing the expression of the target protein phenocopies the effects of this compound treatment.

By employing a combination of these techniques, researchers can confidently identify and validate the cellular targets of this compound, paving the way for a deeper understanding of its antimicrobial mechanism and potential therapeutic applications.

References

- 1. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 7. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. [PDF] Identification of the cellular targets of bioactive small organic molecules using affinity reagents. | Semantic Scholar [semanticscholar.org]

- 10. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 16. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 20. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 21. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. consensus.app [consensus.app]

- 24. consensus.app [consensus.app]

- 25. Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]

- 27. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]

- 29. pnas.org [pnas.org]

Application Notes and Protocols: Development of Azicemicin A Derivatives with Improved Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction